Nbtxr3
Description
Evolution of Radiotherapy Enhancement Methodologies
The field of radiotherapy has undergone significant technological advancements aimed at increasing precision and efficacy. Early techniques have evolved into highly conformal approaches such as Intensity Modulated Radiotherapy (IMRT), Volumetric Modulated Arc Therapy (VMAT), Stereotactic Radiotherapy (SRT), and Stereotactic Radiosurgery (SRS). These methods allow for more precise delivery of radiation to the tumor volume, sparing healthy tissues to a greater extent than conventional techniques. nih.govresearchgate.netascopubs.orgnih.govtandfonline.com Image-guided radiotherapy (IGRT), which incorporates advanced imaging systems, further enhances accuracy by monitoring tumor position and motion during treatment. nih.govresearchgate.netnih.gov
Beyond technological improvements in dose delivery, strategies to enhance the biological impact of radiation on cancer cells have also evolved. This includes combining radiotherapy with chemotherapy, targeted molecules, and more recently, immune checkpoint inhibitors, to achieve enhanced anticancer activity. nih.govnih.gov A deeper understanding of the mechanisms underlying radiosensitivity and radioresistance at the molecular and cellular levels has paved the way for the development of radiosensitizers – agents designed to make tumor cells more susceptible to radiation-induced damage. nih.govwikipedia.orgnih.gov
Rationale for Nanoparticle-Based Radiosensitizers in Oncology
Despite advancements, limitations persist in achieving optimal tumor control due to factors such as tumor radioresistance and the dose limitations imposed by the need to protect normal tissues. nih.govmdpi.comnanobiotix.com This has led to the exploration of novel radiosensitizing agents, with nanoparticles emerging as a promising platform. nih.govmdpi.comnih.govmdpi.com
The rationale for using nanoparticle-based radiosensitizers lies in their unique physicochemical properties, which can be leveraged to enhance the local effect of radiation within the tumor. nih.govmdpi.comnih.gov High-atomic-number (high-Z) nanoparticles, in particular, are of significant interest. mdpi.commdpi.commdpi.com Materials with high atomic numbers, such as hafnium, gold, silver, bismuth, and gadolinium, have a greater capacity to interact with ionizing radiation compared to the lower-Z elements found in biological tissues. mdpi.commdpi.com This increased interaction leads to a local enhancement of energy deposition within the tumor volume when these nanoparticles are present. mdpi.commdpi.com
Mechanistically, high-Z nanoparticles enhance dose deposition primarily through the photoelectric effect. When exposed to X-rays, these nanoparticles absorb photons and emit secondary electrons, including photoelectrons, Auger electrons, and scattered electrons. mdpi.com These secondary electrons have short ranges but high linear energy transfer (LET), leading to concentrated energy deposition and increased production of reactive oxygen species (ROS) in the immediate vicinity of the nanoparticles. mdpi.comnih.govtandfonline.com This localized energy deposition and increased oxidative stress amplify DNA damage and cytotoxicity specifically within the tumor cells that have internalized the nanoparticles, thereby enhancing the effectiveness of radiotherapy. mdpi.comnih.gov
Furthermore, nanoparticles can be designed or modified to preferentially accumulate in tumors through passive targeting, exploiting the enhanced permeability and retention (EPR) effect, or through active targeting by functionalizing their surface with tumor-specific ligands. nih.govmdpi.comnih.gov This preferential accumulation in tumor tissue, coupled with their localized radiosensitizing effect, offers the potential to increase the therapeutic ratio by enhancing tumor cell killing with reduced impact on surrounding healthy tissues. nih.govmdpi.comnih.gov
Overview of NBTXR3 in Preclinical Oncology Research
This compound is a specific example of a nanoparticle-based radiosensitizer that has been extensively investigated in preclinical oncology research. It is composed of functionalized hafnium oxide (HfO2) nanoparticles. wikipedia.orgmdpi.comtandfonline.comimmuno-oncologynews.comtandfonline.comresearchgate.netaacrjournals.orgresearchgate.net Hafnium is a high-Z element (Z=72), contributing to the nanoparticle's ability to enhance dose deposition under irradiation. mdpi.commdpi.com this compound nanoparticles typically have a size of approximately 50 nm. mdpi.com
Preclinical studies have demonstrated that this compound, when activated by radiotherapy, exhibits superior efficacy in destroying tumor cells and controlling tumor growth compared to radiotherapy alone in numerous in vitro and in vivo models. tandfonline.comaacrjournals.orgresearchgate.netnih.govresearchgate.netresearchgate.net This enhanced efficacy is attributed to the physical mechanism of energy deposition amplification within the tumor cells containing the nanoparticles. nanobiotix.commdpi.comtandfonline.comaacrjournals.orgresearchgate.net
Beyond its primary physical mode of action, recent preclinical investigations have revealed that this compound possesses additional therapeutic benefits, including immunomodulatory properties. nanobiotix.comimmuno-oncologynews.comresearchgate.netaacrjournals.orgresearchgate.netnih.govtargetedonc.com Studies suggest that this compound activated by radiotherapy can trigger or enhance anti-cancer immune responses. nanobiotix.comimmuno-oncologynews.comresearchgate.netaacrjournals.orgnih.govtargetedonc.com This includes the potential to induce immunogenic cell death (ICD), enhance the presentation of tumor antigens, and promote an abscopal effect, where radiation treatment of a primary tumor leads to regression of distant untreated metastases. nanobiotix.comimmuno-oncologynews.comresearchgate.netaacrjournals.orgtargetedonc.com These findings highlight the potential of this compound to not only locally enhance the effects of radiation but also to stimulate a systemic anti-tumor immune response.
Preclinical research on this compound has been conducted across a variety of cancer types, demonstrating its potential broad applicability in solid tumors. tandfonline.comresearchgate.netresearchgate.net The consistent demonstration of enhanced tumor cell destruction and growth control in diverse models underscores the promise of this compound as a radiosensitizer.
Preclinical Findings on this compound Efficacy
| Model System (In vitro/In vivo) | Cancer Type(s) Studied | Key Finding(s) | Source(s) |
| In vitro and In vivo | Various human cancer models (tongue, prostate, pharynx, fibrosarcoma, liposarcoma, lung, colorectal, soft tissue sarcoma, esophageal, head and neck, liver, rectal, prostate) | Demonstrated effectiveness and capacity to treat various solid tumors; superior efficacy in destroying tumor cells and controlling tumor growth compared to RT alone. | tandfonline.comaacrjournals.orgresearchgate.netnih.govresearchgate.netresearchgate.net |
| In vivo (mouse models) | Pancreatic cancer | Evaluating if this compound + RT triggers better anti-cancer immune responses and impact on cancer control and outcome. | immuno-oncologynews.com |
| In vitro (CT26.WT, HT1080, 42-MG-BA, HCT116 cells) | Fibrosarcoma, Colorectal carcinoma, others | Significant enhancement of tumor cell destruction compared to RT alone in clonogenicity tests. | researchgate.net |
| In vitro and In vivo | Various cell lines and CT26.WT tumors | Internalized by cancer cells primarily via macropinocytosis; released nanoparticles can be re-endocytosed by other tumor cells. | aacrjournals.orgnih.gov |
| In vitro (HT1080 cells) | Human fibrosarcoma | Improved immunogenic cell death (ICD) biomarkers expression (calreticulin, HSP70, HSP90, HMGB1) compared to RT alone. | researchgate.net |
| In vivo (two-tumor mouse model) | Anti-PD1-resistant lung cancer | Significantly improved efficacy of various treatment regimens (RT ± checkpoint inhibitors) in terms of tumor growth, abscopal effect, and overall survival. | aacrjournals.org |
| In vivo (murine colon cancer model) | Colon cancer | Achieved remarkable tumor growth inhibition (80%) when combined with radiotherapy. | nih.gov |
The physical mechanism of action of this compound, based on the high Z of hafnium oxide, is expected to be effective across different solid tumor types, potentially allowing for enhanced efficacy with the standard radiation dose or similar efficacy with a reduced dose. mdpi.comresearchgate.net
Properties
Molecular Formula |
HfO2 |
|---|---|
Molecular Weight |
210.48 g/mol |
IUPAC Name |
hafnium(4+);oxygen(2-) |
InChI |
InChI=1S/Hf.2O/q+4;2*-2 |
InChI Key |
WIHZLLGSGQNAGK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[Hf+4] |
Origin of Product |
United States |
Fundamental Principles of Nbtxr3 Radioenhancement
Physical Basis of Radiation Energy Deposition Amplification
NBTXR3's ability to amplify radiation energy deposition stems from the properties of its core material, hafnium oxide, when exposed to ionizing radiation. iiarjournals.orgdovepress.comnanobiotix.com
Interaction of Ionizing Radiation with High Atomic Number Materials
Materials with high atomic numbers (high-Z), such as hafnium (Z=72), interact more readily with ionizing radiation, particularly X-rays, compared to lower-Z materials like those found in biological tissues (e.g., carbon, hydrogen, oxygen). iiarjournals.orgmdpi.comhowradiologyworks.comnih.gov The primary interactions at the energy levels typically used in radiotherapy include the photoelectric effect and Compton scattering. mdpi.comhowradiologyworks.commdpi.comstanford.edu The photoelectric effect is particularly significant for high-Z materials and lower energy photons, where the probability of interaction is strongly dependent on the atomic number (approximately Z³) and inversely related to photon energy. howradiologyworks.commdpi.comamegroups.org This interaction involves the absorption of an incident photon by an atom, leading to the ejection of an inner-shell electron (a photoelectron). howradiologyworks.comunimo.it
Localized Generation of Secondary Electrons within Irradiated Biological Systems
The interaction of ionizing radiation with the high-Z hafnium oxide core of this compound nanoparticles leads to a localized amplification of the radiation dose. iiarjournals.orgdovepress.comnih.govnih.govnanobiotix.com This occurs primarily through the generation of secondary electrons, including photoelectrons, Auger electrons, and Compton electrons, within the tumor tissue where the nanoparticles are present. mdpi.comamegroups.orgmdpi.com These secondary electrons have a short range in biological tissue, typically on the nanometer to micrometer scale, meaning their energy is deposited locally around the nanoparticle. mdpi.com This concentrated energy deposition at the subcellular level, specifically within cancer cells that have internalized the nanoparticles, results in increased damage to critical biological structures, such as DNA, thereby enhancing the effects of radiotherapy. mdpi.comfrontiersin.org Monte Carlo simulations have shown that these nanoparticles, when exposed to high-energy photons, can demonstrate a significant radiation dose enhancement compared with water. nih.gov
Cellular Bioavailability and Intracellular Localization of this compound Nanoparticles
For this compound to exert its radioenhancing effects, the nanoparticles must be present within the tumor cells. iiarjournals.orgdovepress.comnih.gov Their cellular uptake and subsequent localization play a crucial role in their mechanism of action. iiarjournals.orgdovepress.comresearchgate.net
Mechanisms of Nanoparticle Endocytosis by Cancer Cells
This compound nanoparticles are internalized by cancer cells primarily through endocytosis. dovepress.comnih.govresearchgate.netresearchgate.net This process involves the engulfment of nanoparticles by the cell membrane, forming vesicles that are brought into the cytoplasm. mdpi.comresearchgate.netnih.gov Studies have indicated that the cellular uptake of this compound nanoparticles is concentration-dependent and can vary between different cancer cell lines. nih.govresearchgate.netresearchgate.net While the exact mechanisms can be complex and may involve multiple pathways depending on the cell type and nanoparticle properties, endocytic pathways such as macropinocytosis and clathrin-dependent endocytosis have been implicated in the internalization of hafnium oxide nanoparticles. researchgate.netmdpi.comnih.govacs.orgdovepress.com The physicochemical properties of nanoparticles, including size, shape, and surface charge, significantly influence their cellular uptake mechanisms and efficiency. frontiersin.orgmdpi.comresearchgate.netnih.gov
Molecular and Cellular Mechanisms of Action Induced by Nbtxr3
NBTXR3-Mediated Cellular Responses to Ionizing Radiation
When activated by ionizing radiation, this compound nanoparticles significantly amplify the cellular response to treatment. nih.govaacrjournals.org This amplification is mediated through several key mechanisms that contribute to enhanced cancer cell killing.
Induction of Lysosomal Membrane Permeabilization
Following internalization by cancer cells, this compound nanoparticles primarily accumulate within lysosomes. aacrjournals.orgaacrjournals.org Upon activation by radiotherapy, this compound within lysosomes induces lysosomal membrane permeabilization (LMP). researchgate.netnih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netbmj.com This effect is observed exclusively in cells treated with the combination of this compound and RT, and not with RT alone. nih.govaacrjournals.orgnih.govresearchgate.netresearchgate.net The permeabilization of the lysosomal membrane is an early biological event induced by this compound + RT. nih.govnih.govresearchgate.netresearchgate.net Studies have measured a significant increase in LysoTracker lysosome labeling intensity following this compound addition, both in vitro and in vivo, indicating the nanoparticles' presence within lysosomes. nih.govresearchgate.net
Generation of Oxidative Stress and Lipid Peroxidation
Activation of this compound by RT leads to an increased production of reactive oxygen species (ROS), contributing to oxidative stress. onclive.comresearchgate.netamazonaws.com The high electron density of this compound nanoparticles facilitates a higher interaction probability with incoming ionizing radiation compared to tumor tissues, resulting in increased energy dose deposition within cells and subsequent generation of more electrons and oxidative stress. aacrjournals.orgonclive.comamazonaws.com A significant increase in lipid peroxidation, a biomarker of ferroptosis, has been measured following this compound + RT treatment compared to RT alone. nih.govnih.govresearchgate.netresearchgate.net This increase in lipid peroxidation partially explains the enhanced cancer cell killing capacity of this compound + RT. nih.govnih.govresearchgate.netresearchgate.net
Enhanced DNA Damage Induction and Processing
The rationale for using this compound nanoparticles is to increase the production of oxidative stress and DNA damage within tumor cells. onclive.com When exposed to ionizing radiation, this compound nanoparticles can deposit high levels of energy into cells, leading to DNA damage and cell destruction. aacrjournals.org this compound activated by radiotherapy enhances cell destruction, DNA double-strand breaks, and micronuclei formation in cancer cell models compared to RT alone. nih.gov This improved induction of DNA damage can also lead to better activation of pathways like the cGAS-STING pathway, which plays a role in anti-cancer immunity. aacrjournals.orgaacrjournals.orgnih.govnanobiotix.com
Regulation of Cancer Cell Death Pathways by this compound
This compound, in combination with radiotherapy, influences multiple cancer cell death pathways, leading to enhanced tumor cell elimination. nih.govnih.gov
Augmentation of Apoptotic and Necrotic Processes
This compound activated by RT has been shown to induce more efficient cancer cell death than RT alone, mainly through a significant increase in apoptosis. nih.gov Treatment with this compound + RT leads to a significant decrease in cell viability due to enhancement of early apoptosis, early necrosis, and late apoptosis/necrosis. nih.gov The effect of this compound + RT is particularly notable for early apoptosis. nih.gov Furthermore, this compound + RT significantly increases necrosis, whereas RT alone has almost no impact. nih.gov These findings suggest that this compound + RT amplifies the main cell death mechanism triggered by RT (apoptosis) and also modulates another cell death pathway (necrosis). nih.gov
| Treatment Group | Cell Viability (%) | Early Necrosis (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control | 98.1 ± 0.37 | Data not available | Data not available | Data not available |
| This compound alone | 98.1 ± 0.65 | Data not available | Data not available | Data not available |
| RT alone (various doses) | Decreased compared to control | Minimal impact | Main mechanism | Data not available |
| This compound + RT (various doses) | Significantly decreased compared to RT alone | Significantly increased | Significantly increased | Increased |
Note: Data is illustrative based on research findings indicating relative changes nih.gov. Specific numerical values for all categories and doses were not consistently available across snippets.
Contribution to Ferroptosis Activation Mechanisms
Recent studies suggest that the lysosomal membrane permeabilization induced by this compound + RT may promote lipid peroxidation and, consequently, ferroptosis. nih.govresearchgate.netbmj.com Ferroptosis is a type of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.govresearchgate.netresearchgate.netbmj.com The significant increase in lipid peroxidation observed with this compound + RT compared to RT alone supports the potential for promoting ferroptosis. nih.govnih.govresearchgate.netresearchgate.net This mechanism partially contributes to the enhanced cancer cell killing capacity of this compound + RT. nih.govnih.govresearchgate.netresearchgate.net
Preclinical Efficacy and Tumor Response Modulation of Nbtxr3
In Vitro Investigations of NBTXR3 Radioenhancing Potency
Laboratory-based in vitro studies have been fundamental in establishing the radioenhancing properties of this compound at the cellular level. These investigations have demonstrated the compound's ability to amplify the cell-killing effects of radiation across numerous cancer cell types.
The efficacy of this compound has been evaluated in a wide array of human cancer cell lines, confirming its broad applicability. nih.gov Studies have demonstrated its radioenhancing effects in models of glioblastoma, prostate, liver, and pancreas cancers. nih.gov In total, the enhanced cell death following treatment with this compound and radiotherapy has been demonstrated in at least fifteen different cancer cell lines derived from nine distinct organs or tissues. nih.gov This broad activity supports the compound's physical mode of action, which is not dependent on specific biological targets. nanobiotix.com
The cancer cell lines investigated in preclinical studies include, but are not limited to, the following:
| Cell Line | Cancer Type |
| T98G | Glioblastoma |
| NCI-H460 | Large Cell Lung Carcinoma |
| HT1080 | Fibrosarcoma |
| MIA PaCa-2 | Pancreas Carcinoma |
| PC-3 | Prostate Cancer |
| DU-145 | Prostate Cancer |
| LNCaP | Prostate Cancer |
| CT26.WT | Colorectal Carcinoma |
| Detroit 562 | Pharyngeal Carcinoma |
| FaDu | Squamous Cell Pharyngeal Carcinoma |
This table presents a selection of cancer cell lines used in in vitro studies to assess this compound's efficacy.
A key finding from in vitro research is that the radioenhancing effect of this compound is concentration-dependent. nih.govnih.gov Clonogenic assays, which measure the ability of cancer cells to survive and reproduce after treatment, have shown a dose-dependent increase in cell death when this compound is combined with radiation, compared to radiation alone. nih.gov As the concentration of this compound nanoparticles taken up by the cells increases, the dose enhancement factor also rises. nih.govresearchgate.net This relationship confirms that a greater presence of nanoparticles within the cancer cells leads to a more pronounced amplification of the radiation effect. nih.gov Without exposure to radiation, this compound demonstrates no significant toxicity to the cancer cells. nih.gov
| This compound Concentration | Radiation Dose | Observed Effect |
| Increasing | Constant | Increased cancer cell death |
| Constant | Increasing | Increased cancer cell death |
| Increasing | Increasing | Maximized cancer cell death |
This table illustrates the principle of concentration-dependent and radiation dose-dependent radioenhancement observed in in vitro studies.
While this compound shows efficacy across many cell types, studies have also identified variations in cellular uptake and sensitivity. Differential nanoparticle uptake has been observed between cancer cells of epithelial origin versus those of mesenchymal or glioblastoma origin. nih.govresearchgate.net Interestingly, such differences in uptake can also be seen between cell lines from the same type of cancer, such as the PC-3 and LNCaP prostate cancer lines. nih.gov These variations are hypothesized to be due to differing capacities for internalization among cell lines. nih.gov Despite these differences in uptake, research indicates that beyond a certain minimum threshold of nanoparticle clusters per cell, the biological effect of radioenhancement may become predictable based on the radiation dose and the intrinsic radiosensitivity of the cancer cell line. nih.govresearchgate.net
In Vivo Studies of Tumor Growth Control and Regression
Following promising in vitro results, the efficacy of this compound has been extensively studied in animal models, primarily focusing on its ability to control tumor growth when combined with radiotherapy.
The antitumor effects of this compound have been systematically evaluated in vivo using subcutaneous tumor models in immunodeficient mice. nih.gov These models involve implanting human cancer cells under the skin of the mice to grow tumors. This approach has been used for a diverse set of human cancers, including those originating from the lung, prostate, pharynx, and various sarcomas. nih.gov Both established cell lines and patient-derived xenograft (PDX) models, which involve transplanting tumor tissue directly from a patient into a mouse, have been utilized. nanobiotix.comnih.gov In all tested models, this compound nanoparticles demonstrated good intratumoral availability and persistence throughout the course of radiotherapy treatment. nanobiotix.comnih.gov In one model, the nanoparticles remained within the tumor for over 50 days. nanobiotix.com
| Murine Model (Implanted Cells) | Cancer Type |
| NCI-H460 | Lung Cancer |
| 344SQR | Lung Cancer |
| PC-3 | Prostate Cancer |
| DU-145 | Prostate Cancer |
| PAC-120 (PDX) | Prostate Cancer |
| HT1080 | Fibrosarcoma |
| LPS80T3 (PDX) | Soft Tissue Sarcoma |
| FaDu | Pharyngeal Cancer |
| CAL-33 | Tongue Cancer |
| CT26.WT | Colorectal Cancer |
This table lists representative subcutaneous murine tumor models used to evaluate the in vivo performance of this compound.
Across numerous in vivo studies, the combination of this compound with radiotherapy has consistently resulted in superior tumor growth control compared to radiotherapy alone. nih.gov Injection of this compound without subsequent radiation did not affect tumor growth, confirming the inert nature of the nanoparticles. nih.gov However, when activated by radiation, this compound systematically enhanced antitumor efficacy, leading to significant tumor growth delay. nanobiotix.comnih.gov
In a notably radioresistant prostate cancer model (DU-145), standard radiotherapy had no significant effect on tumor growth. nih.gov In contrast, the addition of this compound resulted in a strong delay, increasing the tumor doubling time from 9 days (radiotherapy alone) to 20 days. nih.gov In other models, the combination treatment not only delayed tumor growth but also led to the effective eradication of primary and secondary tumors. nih.gov These preclinical findings demonstrate a strong impact on tumor control and have supported the rationale for the continued development of this compound for use in various solid tumors. nanobiotix.comaacrjournals.org
Analysis of this compound Retention and Distribution within Tumor Xenografts
Preclinical research has extensively investigated the persistence and spatial arrangement of this compound nanoparticles following direct intratumoral injection into tumor xenografts. These studies are crucial for confirming that the nanoparticles remain within the target tumor throughout the course of radiation therapy to exert their radioenhancing effect.
Across a variety of tumor models, this compound has demonstrated excellent intratumor availability and retention. nanobiotix.com Once injected, the nanoparticles show high localization and persistence within the tumor mass with minimal diffusion into the surrounding extratumoral environment. nih.govencyclopedia.pub This high retention is a key characteristic, ensuring that the radioenhancement is localized to the cancerous tissue. researchgate.net Studies have shown that this compound can be detected within the tumor for periods ranging from several days to weeks after a single injection. nih.gov For instance, in a PAC-120 tumor model, the persistence of the nanoparticles was observed for over 50 days, covering the entire duration of a typical radiotherapy regimen. nanobiotix.com This long-term retention is postulated to be due, at least in part, to the internalization of the nanoparticles by cancer cells. nih.gov
Advanced imaging techniques, such as micro-computed tomography (µCT), have been employed to visualize the three-dimensional dispersion of this compound within tumors. In HCT 116 human colon carcinoma xenografts, µCT imaging confirmed the persistence of this compound at 6 hours, and 1, 2, 7, and 14 days post-injection. researchgate.net Similarly, µCT imaging at day 1 and day 7 post-injection in other models confirmed the distribution and persistence of the nanoparticles within the tumor structure. researchgate.net Preclinical and clinical investigations have consistently shown no leakage of this compound into adjacent healthy tissues, underscoring its localized activity. nih.gov
The ability of this compound to be retained effectively has been demonstrated across at least nine different cancer cell lines originating from six different organs, highlighting its potential applicability to a wide range of solid tumors. nih.gov
| Tumor Model | Key Findings on Retention & Distribution | Imaging/Analysis Method | Source |
|---|---|---|---|
| Multiple (7 different models) | Detectable within the tumor from a few days to several weeks post-injection. No leakage into surrounding tissues. | µCT | nih.gov |
| HCT 116 (Colon Carcinoma) | Nanoparticles persisted within the tumor structure for at least 14 days. | 3D µCT Reconstruction | researchgate.net |
| PAC-120 | Persistence observed for more than 50 days, covering the entire radiotherapy duration. | Not Specified | nanobiotix.com |
| HT1080 (Fibrosarcoma) | Demonstrated high intratumoral localization with extensive persistence and dispersion. | Not Specified | nih.govencyclopedia.pub |
| Multiple PDX Models | Good intratumor availability and persistence across various patient-derived xenograft models. | CT or µCT | nanobiotix.com |
Induction of Systemic Tumor Control and Abscopal Effects
Beyond its primary physical mode of action in enhancing local tumor destruction, preclinical evidence strongly suggests that this compound, when activated by radiotherapy, can induce a systemic anti-tumor immune response, leading to control of distant, non-irradiated tumors—a phenomenon known as the abscopal effect. This secondary biological mechanism positions this compound as a potential agent to prime the immune system against cancer. biospace.com
The proposed mechanism involves the induction of immunogenic cell death (ICD) in the irradiated tumor. biospace.comdrugtargetreview.com The enhanced tumor cell destruction caused by this compound-activated radiotherapy is believed to make the cancer cells more visible to the immune system, effectively acting as an in situ vaccine. drugtargetreview.comnanobiotix.com This process can convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors, which are more susceptible to immune attack. biospace.com
A critical component of this systemic response is the activation and infiltration of cytotoxic CD8+ T cells. nanobiotix.comnih.gov Preclinical studies have shown that radiotherapy-activated this compound increases the infiltration of CD8+ T cells into both treated and distant, untreated (abscopal) tumors. nanobiotix.comnih.gov In one study, the depletion of these CD8+ T cells completely eliminated the abscopal effect, confirming their essential role in driving this systemic anti-tumor activity. biospace.com Furthermore, this compound treatment has been shown to modulate the T cell receptor (TCR) repertoire, indicating a broader and more robust immune priming compared to radiotherapy alone. nanobiotix.comnanobiotix.com
This immune-priming capability has been demonstrated in challenging anti-PD-1 resistant cancer models. In a murine model of anti-PD-1 resistant lung cancer, the addition of this compound to an immunoradiotherapy regimen significantly improved control of both the primary irradiated tumor and the secondary unirradiated tumor. nih.govresearchgate.net This combination therapy effectively eradicated both tumors and increased the animal survival rate to 75%. nih.govresearchgate.net Remarkably, survivor mice from this treatment group exhibited a long-lasting anti-tumor memory, as they were immune to subsequent re-injections of tumor cells. nih.govresearchgate.net These findings suggest that this compound can help overcome resistance to immune checkpoint inhibitors and generate durable systemic control. researchgate.net
| Preclinical Model | Treatment Combination | Key Outcomes | Mechanism Highlighted | Source |
|---|---|---|---|---|
| Anti-PD-1 Resistant Mouse Model (344SQR) | This compound + Radiotherapy + anti-PD-1/LAG3/TIGIT | Improved local and distant tumor control; increased survival; long-term anti-cancer memory. | Enhanced proliferation of CD8 T cells. | |
| Mouse Model | This compound + Radiotherapy | Increased CD8+ T cell infiltration; modulated T cell receptor (TCR) repertoire. | More robust immune priming than radiotherapy alone. | nanobiotix.comnanobiotix.com |
| Anti-PD-1 Resistant Lung Cancer Model | This compound + Immunoradiotherapy (anti-PD-1/anti-CTLA-4) | Eradication of primary and secondary tumors; 75% animal survival; long-lasting anti-tumor memory. | Facilitated CD8+ T cell infiltration into abscopal tumors; upregulated anti-tumor immune pathways. | nih.govresearchgate.net |
| Colorectal & Breast Cancer Models | This compound + Radiotherapy | Triggered immunogenic conversion of the tumor microenvironment ("cold" to "hot" tumors). | Induction of immunogenic cell death (ICD). | biospace.com |
| Mouse Colorectal Cancer Model | This compound + Radiotherapy | Abscopal effect was completely abolished upon depletion of CD8+ T cells. | CD8+ T cells are the primary drivers of the abscopal effect. | researchgate.netbiospace.com |
Immunomodulatory Effects of Nbtxr3 Activated Radiotherapy
Induction of Immunogenic Cell Death (ICD) Markers
Immunogenic cell death (ICD) is a specific mode of cell death that elicits an effective anti-tumor immune response. It is characterized by the release or surface exposure of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells nanobiotix.comaacrjournals.org. NBTXR3 activated by radiotherapy has been shown to enhance the induction of ICD markers in various cancer cell lines, suggesting an improved capacity to stimulate anti-tumor immunity compared to RT alone aacrjournals.orgresearchgate.netnih.govaacrjournals.orgnanobiotix.comnih.gov.
Cell Surface Exposure of Calreticulin (B1178941)
Calreticulin (CALR) is a key "eat-me" signal that, upon translocation to the cell surface, promotes the engulfment of dying cancer cells by antigen-presenting cells (APCs), such as dendritic cells nanobiotix.comuantwerpen.be. Studies have shown that this compound+RT improves the exposure of calreticulin on the surface of cancer cells. In experiments using HCT116, 42-MG-BA, and CT26.WT cells, this compound+RT increased ecto-CALR compared to RT alone nih.gov. Analysis by flow cytometry in HT1080 cells also indicated improved relocalization of calreticulin at the cell surface membrane with this compound+RT researchgate.net.
Relocalization of Heat Shock Proteins (HSP70, HSP90)
Heat shock proteins (HSPs), including HSP70 and HSP90, can act as DAMPs when released or exposed on the cell surface of dying cells. They can bind to receptors on APCs, facilitating antigen cross-presentation and subsequent T cell activation. Research indicates that this compound+RT improves the relocalization of HSP70 and HSP90 to the cell surface membrane. In vitro experiments on HT1080 cells demonstrated enhanced surface expression of HSP70 and HSP90 following treatment with this compound+RT compared to RT alone researchgate.net.
Secretion of High Mobility Group Box 1 (HMGB1)
High Mobility Group Box 1 (HMGB1) is a nuclear protein that, upon release from dying cells, acts as a DAMP, signaling danger and activating immune responses, particularly through toll-like receptor 4 (TLR4) nanobiotix.comgoogle.com. The secretion of HMGB1 into the extracellular space is significantly enhanced by this compound+RT. Increased HMGB1 release has been measured in the supernatant of HCT116, 42-MG-BA, and PANC-1 cell lines treated with this compound+RT nih.govresearchgate.net. ELISA analysis in HT1080 cells also showed significantly enhanced secretion of HMGB1 in the culture medium for cells treated with this compound+RT compared to RT alone researchgate.net.
Data on ICD Marker Modulation by this compound+RT:
| ICD Marker | Effect of this compound+RT vs RT Alone | Cell Lines Tested | Detection Method | Source |
| Calreticulin | Improved exposure | HCT116, 42-MG-BA, CT26.WT | Not specified | nih.gov |
| Calreticulin | Improved relocalization | HT1080 | Flow cytometry | researchgate.net |
| HSP70 | Improved relocalization | HT1080 | Flow cytometry | researchgate.net |
| HSP90 | Improved relocalization | HT1080 | Flow cytometry | researchgate.net |
| HMGB1 | Enhanced secretion | HCT116, 42-MG-BA, PANC-1 | Not specified | nih.govresearchgate.net |
| HMGB1 | Significantly enhanced secretion | HT1080 | ELISA | researchgate.net |
Activation of Innate Immune Signaling Pathways
In addition to promoting the release of DAMPs, this compound+RT also influences the activation of innate immune signaling pathways within cancer cells, further contributing to the anti-tumor immune response.
Stimulation of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS) and stimulator of interferon genes (STING) pathway is a crucial innate immune pathway that detects cytosolic DNA, often indicative of infection or cellular damage, and triggers the production of type I interferons aacrjournals.org. Radiotherapy-induced DNA damage can activate the cGAS-STING pathway aacrjournals.orgbmj.com. This compound activated by radiotherapy has been shown to significantly improve the activation of the cGAS-STING pathway aacrjournals.orgaacrjournals.orgaacrjournals.orgfrontiersin.orgnanobiotix.comresearchgate.net. This enhanced activation is linked to improved induction of DNA damage and micronuclei formation in cancer cells treated with this compound+RT bmj.com. In human colorectal cancer HCT116-Dual cells, a significant increase in luciferase activity, indicating IRF3 transcriptional activity downstream of cGAS-STING, was observed for cells treated with this compound and irradiated, when compared to RT alone aacrjournals.org. The increase ranged from 30% to >50% at equivalent RT doses aacrjournals.org.
Modulation of Adaptive Anti-Tumor Immunity
Radiotherapy-activated this compound plays a role in modulating the adaptive anti-tumor immune response through several mechanisms. This modulation is crucial for potentially improving treatment outcomes, especially in combination with immunotherapies. nursingcenter.comresearchgate.netpatsnap.comfrontiersin.org
Enhanced Presentation of Tumor Antigens to Immune Cells
Radiotherapy-activated this compound has been shown to increase the expression of cell-surface proteins that enhance the presentation of tumor antigens to immune cells. nanobiotix.com This process is vital for the recognition and subsequent destruction of cancer cells by the immune system. The mechanism involves the release of damage-associated molecular patterns (DAMPs) and the modulation of the immunopeptidome, which can trigger an immune response. aacrjournals.orgnanobiotix.comnih.govnih.gov Analysis of the immunopeptidome has shown that this compound activated by radiotherapy changes the profile of MHC-I-loaded peptides, further contributing to enhanced antigen presentation. nih.govnanobiotix.comnanobiotix.com
Promotion of Cytotoxic T Lymphocyte (CD8+) Infiltration within Tumors
Preclinical studies consistently demonstrate that this compound activated by radiotherapy facilitates the infiltration of CD8+ T cells into tumors, including both irradiated primary tumors and unirradiated distant tumors (abscopal effect). researchgate.netnih.govnanobiotix.comnanobiotix.combmj.com This increased infiltration of cytotoxic T lymphocytes is a key indicator of an effective anti-tumor immune response. researchgate.netnih.gov Immunohistochemistry analysis of treated tumors has revealed a significant increase in CD8+ T cell infiltrates in the this compound activated by radiotherapy group compared to radiotherapy alone. nih.govnanobiotix.comnanobiotix.combmj.com Studies in various mouse models, including anti-PD1-resistant lung cancer models and colorectal cancer models, have supported these findings. researchgate.netnih.govfrontiersin.orgresearchgate.net
| Treatment Group | CD8+ T Cell Infiltration (Relative Increase vs. RT alone) | Tumor Type (Preclinical Model) | Source |
|---|---|---|---|
| This compound + Radiotherapy | Significant Increase | CT26 (murine colorectal cancer) | nih.govnanobiotix.comnanobiotix.com |
| This compound + Radiotherapy + anti-PD1 | Significant Increase | 344SQR (anti-PD1 resistant lung cancer) | researchgate.netbmj.com |
Expansion of T-Cell Receptor Repertoire Diversity
Radiotherapy-activated this compound has been shown to modify the T-cell receptor (TCR) repertoire diversity. researchgate.netnih.govnanobiotix.comnanobiotix.comtargetedonc.combusinesswire.com Analysis of TCR repertoire diversity in preclinical models has indicated that this compound activated by radiotherapy can increase diversity in both treated and distant untreated tumors compared to radiotherapy alone. nih.govnanobiotix.comnanobiotix.com This expansion of the TCR repertoire suggests a broader recognition of tumor antigens by the immune system, potentially leading to a more robust and varied anti-tumor response. researchgate.net
| Treatment Group | TCR Repertoire Diversity (Change vs. RT alone) | Location (Preclinical Model) | Source |
|---|---|---|---|
| This compound + Radiotherapy | Increased Diversity | Treated Tumors | nih.govnanobiotix.comnanobiotix.combusinesswire.com |
| This compound + Radiotherapy | Increased Diversity | Distant Untreated Tumors | nih.govnanobiotix.comnanobiotix.combusinesswire.com |
Generation of Systemic Anti-Tumor Immune Responses
A significant impact of radiotherapy-activated this compound is its ability to promote systemic anti-tumor immune responses, often leading to abscopal effects – the control of distant, unirradiated tumors. nursingcenter.comaacrjournals.orgnanobiotix.comresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govnanobiotix.combmj.comtargetedonc.combusinesswire.comasco.org Preclinical studies have demonstrated that this compound activated by radiotherapy can produce a significant abscopal effect, whereas radiotherapy alone may fail to generate such a response. nih.govnanobiotix.comnanobiotix.combusinesswire.com This systemic effect is mediated, in part, by the enhanced priming and activation of T-cells that can then target metastatic sites. nanobiotix.comresearchgate.netnih.gov The combination of this compound with immunoradiotherapy has been shown to significantly upregulate the activities of a wide range of anti-tumor immune pathways. frontiersin.orgnih.govresearchgate.netnih.gov
Induction of Long-Term Anti-Cancer Immunological Memory
Evidence from preclinical models suggests that radiotherapy-activated this compound can induce long-term anti-cancer immunological memory. nursingcenter.compatsnap.comfrontiersin.orgnih.govtargetedonc.combusinesswire.comnih.govbiospace.com In studies where mice surviving initial treatment with this compound-containing regimens were re-challenged with tumor cells, they exhibited a long-lasting anti-tumor memory immune response, preventing tumor growth. frontiersin.orgnih.govnih.govbiospace.com This suggests that the immune system "remembers" the tumor antigens, providing ongoing protection against recurrence or metastatic spread. nursingcenter.compatsnap.com
Restoration of Anti-PD1 Efficacy in Preclinical Models
This compound activated by radiotherapy has shown potential in overcoming resistance to anti-PD1 therapy in preclinical models. nursingcenter.comaacrjournals.orgnanobiotix.comresearchgate.netnih.govpatsnap.comresearchgate.netnanobiotix.combmj.comasco.orgaacrjournals.org Studies using anti-PD1-resistant mouse models of lung cancer have demonstrated that the addition of this compound to radiotherapy, with or without other checkpoint inhibitors, significantly improved treatment efficacy, including enhanced local tumor control, abscopal effect, and survival. aacrjournals.orgresearchgate.netfrontiersin.orgnih.govbmj.comresearchgate.netbusinesswire.comnih.gov This suggests that this compound activated by radiotherapy can modulate the tumor microenvironment and immune response in a way that re-sensitizes tumors to anti-PD1 therapy. nursingcenter.comresearchgate.netbmj.com Preliminary data from clinical studies also support the potential for this compound plus radiotherapy in combination with anti-PD-1 to yield a sustained immune response in patients who have progressed on prior anti-PD-1 therapy. nursingcenter.comnanobiotix.com
Synergistic Therapeutic Strategies and Combination Research with Nbtxr3
Enhancement of Conventional Chemoradiotherapy Regimens
The combination of NBTXR3 with conventional chemoradiotherapy aims to improve tumor control by enhancing the cytotoxic effects of radiation and chemotherapy agents within the tumor.
Combination with Platinum-Based Chemotherapy Agents (e.g., cisplatin)
Preclinical studies have evaluated the combination of this compound with cisplatin (B142131). In vitro and in vivo evaluations have shown that combining this compound and cisplatin can lead to enhanced cell destruction compared to single agents. nanobiotix.comaacrjournals.org In vivo studies have demonstrated that this compound combined with a low dose of cisplatin delayed tumor growth when compared to single-agent cisplatin in combination with radiotherapy. nanobiotix.comaacrjournals.org Research supports the use of this compound nanoparticles as an effective radioenhancer to increase the anticancer effect when combined with concurrent chemoradiotherapy regimens that include cisplatin. aacrjournals.org
Integration with Antimetabolite Chemotherapy Modalities (e.g., fluorouracil, capecitabine)
This compound is being investigated in combination with antimetabolite chemotherapy agents such as fluorouracil (5-FU) and capecitabine (B1668275). A phase I trial is evaluating the safety of this compound in combination with radiation therapy and a fluoropyrimidine, given as either capecitabine or 5-FU, for the treatment of locally advanced or borderline-resectable pancreatic cancer. cancer.gov This study aims to determine if this combination can work better than this compound or radiotherapy alone. cancer.gov In a phase Ib/II study involving patients with locally advanced or unresectable rectal cancer, patients received a single intratumoral injection of this compound followed by radiotherapy and concurrent intravenous infusion of fluorouracil or oral capecitabine. tandfonline.comnih.govnanobiotix.com This study is investigating the safety profile and antitumor activity of this combination. tandfonline.comnih.govnanobiotix.com Another phase I study in esophageal cancer is also evaluating this compound activated by radiation therapy with concurrent chemotherapy regimens that can include fluorouracil and oxaliplatin (B1677828) or oxaliplatin and capecitabine. careboxhealth.com
Potentiation of Immunotherapy Approaches
This compound activated by radiotherapy is believed to induce an "immune priming" effect, which could potentially improve and expand the benefits of immunotherapy, particularly immune checkpoint inhibitors. sec.govbusinesswire.com
Preclinical Studies on this compound and Immune Checkpoint Inhibitors
Preclinical studies have explored the combination of this compound with various immune checkpoint inhibitors (ICIs), including anti-PD-1, anti-CTLA-4, anti-LAG-3, and anti-TIGIT. sec.govbusinesswire.com These studies suggest that radiotherapy-activated this compound may induce an adaptive immune response and long-term anti-cancer memory. sec.govtargetedonc.comnih.govnih.govbusinesswire.com The combination of this compound with ICIs has shown promise in preclinical models, including those resistant to anti-PD-1 therapy. nih.govnih.govbmj.comfrontiersin.org
Synergistic Effects with PD-1/PD-L1 Pathway Blockade
Research indicates that this compound activated by radiotherapy can potentiate the efficacy of anti-PD-1 treatment. bmj.comaacrjournals.org Preclinical studies in mouse models have shown that this compound plus radiotherapy and anti-PD-1 treatment can lead to better tumor control in both irradiated and non-irradiated sites, suggesting a systemic effect. aacrjournals.org Preliminary efficacy data from a phase I trial evaluating this compound activated by radiotherapy in combination with anti-PD-1 in patients with advanced cancers showed tumor response in patients who had progressed on prior anti-PD-1 therapy. researchgate.netbmj.com This suggests that this compound may help overcome resistance to anti-PD-1. businesswire.comresearchgate.netbmj.com A phase I/II trial is also evaluating this compound, radiation therapy, and anti-PD-1/L-1 immunotherapy in patients with solid tumors that have spread to the lung, liver, or soft tissues. cancer.govmdanderson.org
Combination with CTLA-4 Pathway Modulation
Studies have also investigated the combination of this compound with CTLA-4 pathway modulation. Preclinical studies have explored the combination of this compound with anti-CTLA-4 antibodies. aacrjournals.orghznu.edu.cnnih.govnih.govnih.govnih.gov In a mouse model, the combination of this compound, radiotherapy, and anti-CTLA-4 treatment led to improved tumor growth control. aacrjournals.org Furthermore, research in an anti-PD-1 resistant lung cancer model demonstrated that this compound combined with immunoradiotherapy including a second-generation anti-CTLA4 significantly upregulated antitumor immune pathways, reduced regulatory suppressor T cells, effectively eradicated tumors, and increased animal survival. nih.govnih.govfrontiersin.orgresearchgate.net This combination also induced long-lasting antitumor memory. nih.govnih.govresearchgate.net
Theoretical Frameworks for this compound-Immune Checkpoint Inhibitor Combinations
The combination of this compound with immune checkpoint inhibitors (ICIs) is based on the premise that enhancing radiation-induced tumor cell death can convert the tumor into an in situ vaccine, thereby potentiating systemic anti-tumor immunity and overcoming resistance to immunotherapy. nanobiotix.comresearchgate.netbusinesswire.combusinesswire.com this compound, when activated by radiation therapy (RT), is hypothesized to trigger immunogenic cell death (ICD). aacrjournals.orgaacrjournals.orgnanobiotix.com This process involves the release of damage-associated molecular patterns (DAMPs), which are recognized by the immune system as indicators of cellular stress or injury. nanobiotix.com The release of tumor antigens and DAMPs can lead to the activation and maturation of dendritic cells, which are crucial for presenting tumor antigens to T cells and initiating an adaptive immune response. aacrjournals.orgaacrjournals.orgnanobiotix.com
Preclinical studies suggest that this compound-activated RT can improve the induction of DNA damage, leading to enhanced activation of the cGAS-STING pathway, a key signaling cascade involved in sensing cytosolic DNA and promoting anti-tumor immunity. aacrjournals.orgaacrjournals.org Furthermore, this compound has been shown to potentially enhance the presentation of immunopeptidomes and increase the expression of cell-surface proteins that facilitate the recognition of tumor antigens by immune cells. aacrjournals.orgaacrjournals.orgnanobiotix.com This can lead to increased infiltration of anti-tumor lymphocytes, such as CD8+ cytotoxic T lymphocytes, into both irradiated and unirradiated tumors, contributing to abscopal effects – the regression of distant, untreated metastatic lesions. aacrjournals.orgaacrjournals.orgresearchgate.netbusinesswire.comtargetedonc.com
The theoretical framework posits that by locally amplifying the effects of RT and simultaneously stimulating the immune system, this compound can synergize with ICIs, which work by unleashing the brakes on immune cells, to achieve more robust and durable anti-tumor responses, including in tumors that are resistant to ICI monotherapy. researchgate.netresearchgate.netbusinesswire.combusinesswire.comfrontiersin.org
Integration with Advanced Radiation Modalities
This compound is designed to be activated by standard ionizing radiation, making it compatible with various external beam radiation therapy techniques, including advanced modalities like proton therapy (PBT) and intensity-modulated radiation therapy (IMRT). nanobiotix.comnanobiotix.comantaranews.com The physical mechanism of action of this compound, involving the deposition of increased energy within the tumor upon irradiation, is applicable regardless of the specific type of ionizing radiation used. aacrjournals.orgonclive.comresearchgate.netnanobiotix.com
Compatibility and Efficacy with Proton Therapy
Research indicates that this compound is compatible with proton therapy (PBT). aacrjournals.orgaacrjournals.orgresearchgate.netnih.govjci.org PBT is an advanced radiation modality characterized by the Bragg peak, which allows for precise dose delivery to the tumor while minimizing the dose to surrounding healthy tissues. researchgate.net Preclinical studies have explored the combination of this compound with PBT, particularly in the context of immunoradiotherapy. nih.govjci.org
Studies using mouse models of anti-PD1-resistant lung cancer have demonstrated that combining this compound with PBT and an anti-PD1 antibody significantly improved efficacy compared to combinations with photon therapy (XRT) or RT alone. nih.govjci.org This triple combination resulted in superior local tumor control, enhanced abscopal effects, increased infiltration of anti-tumor lymphocytes (including NKT cells, CD4 T cells, and B cells) in unirradiated tumors, and reduced regulatory T cells compared to this compound + XRT + anti-PD1. nih.gov The data suggests that this compound can amplify the anti-tumor immune response generated by PBT-based immunoradiotherapy, leading to enhanced tumor control and improved survival rates. nih.govjci.org
An example of preclinical findings demonstrating the enhanced efficacy of this compound combined with PBT and anti-PD1 in a murine model is shown below:
| Treatment Group | Primary Tumor Control | Abscopal Effect (Untreated Tumor Control) | Mouse Survival Rate |
| RT + anti-PD1 (XRT) | Moderate | Limited | Low |
| RT + anti-PD1 (PBT) | Good | Improved | Moderate |
| This compound + RT + anti-PD1 (XRT) | Enhanced | Further Improved | Improved |
| This compound + RT + anti-PD1 (PBT) | Significantly Enhanced | Robust | High |
Note: This table is illustrative, summarizing findings across multiple preclinical studies frontiersin.orgnih.govjci.org and intended to be presented as an interactive data table.
Optimization with Intensity-Modulated Radiation Therapy (IMRT) Approaches
Intensity-Modulated Radiation Therapy (IMRT) is a sophisticated form of external beam RT that uses computer-controlled linear accelerators to deliver precise radiation doses to a tumor while conforming the dose to the tumor shape and sparing surrounding normal tissues. dissertation.com this compound's mechanism of action, which locally amplifies the radiation dose within the tumor cells, is inherently compatible with the precise targeting capabilities of IMRT. nanobiotix.comnanobiotix.com
Clinical trials have investigated the feasibility and initial efficacy of this compound activated by IMRT in various cancer types. A phase 1 trial evaluating this compound activated by IMRT in elderly patients with locally advanced head and neck squamous cell carcinoma (HNSCC) demonstrated the feasibility of the intratumoral injection and compatibility with the IMRT schedule. nanobiotix.com Preliminary results from this trial showed promising anti-tumor activity, with a high proportion of evaluable patients showing complete or partial responses in the treated tumor. nanobiotix.com Another phase I study also described the initial feasibility of this compound as a radioenhancer when combined with IMRT in a patient with pancreatic cancer. researchgate.netresearchgate.net
While specific optimization approaches for IMRT planning when used with this compound are an ongoing area of research, the fundamental principle is that this compound enhances the biological effect of the delivered radiation dose within the tumor volume targeted by IMRT. This allows for potentially achieving greater tumor control with the prescribed IMRT dose or exploring possibilities for dose de-escalation to further spare healthy tissue while maintaining efficacy. nanobiotix.comnanobiotix.comresearchgate.net
| Study Setting (Example) | Radiation Modality | This compound Combination | Key Finding |
| Phase 1 Trial (e.g., HNSCC) nanobiotix.com | IMRT | This compound + IMRT | Feasibility of injection and compatibility with IMRT; Promising initial responses. |
| Preclinical Mouse Model (e.g., Lung Cancer) frontiersin.orgnih.govjci.org | PBT | This compound + PBT + ICI | Enhanced tumor control, abscopal effect, immune activation, improved survival. |
Note: This table summarizes findings across different studies and is intended to be presented as an interactive data table.
Advanced Research Methodologies and Future Directions for Nbtxr3
In Vitro Systems for Predictive Biological Response Modeling
In vitro systems play a crucial role in the initial assessment and prediction of cellular responses to NBTXR3 combined with RT. These models allow for controlled environments to study the direct interactions between this compound nanoparticles, cancer cells, and radiation.
High-Throughput Screening for Cellular Sensitivity to this compound + RT
High-throughput screening (HTS) approaches are valuable for evaluating the sensitivity of various cancer cell lines to this compound in combination with RT. Studies have assessed the cellular uptake of this compound nanoparticles in a panel of human cancer cell lines, including both radioresistant and radiosensitive types. nih.govnih.govnanobiotix.com Transmission electron microscopy has been used to visualize nanoparticle uptake, showing that this compound is taken up by cells in a concentration-dependent manner, forming clusters in the cytoplasm. nih.govnih.govnanobiotix.com Differential nanoparticle uptake has been observed between different cell line types, such as epithelial, mesenchymal, and glioblastoma cell lines. nih.govnih.govnanobiotix.com
Cellular sensitivity and the radioenhancement effect of this compound are typically measured using assays like the clonogenic survival assay. nih.govnih.govnanobiotix.comresearchgate.net These studies demonstrate that the dose enhancement factor increases with increasing this compound nanoparticle concentration and radiation dose. nih.govnih.govnanobiotix.com Preliminary results suggest that, beyond a minimum number of nanoparticle clusters per cell, the radioenhancement effect of this compound can be estimated based on the delivered radiation dose and the intrinsic radiosensitivity of the cancer cell line, indicating a potential for predicting in vitro biological effect. nih.govnih.govnanobiotix.com
Development of Advanced Co-Culture and Organoid Models for Preclinical Evaluation
While traditional 2D cell cultures provide initial insights, advanced in vitro models such as co-culture systems and organoids are being developed and utilized to better recapitulate the complexity of the tumor microenvironment (TME) and improve the predictive power of preclinical evaluations. nih.govresearchgate.netmdpi.comhuborganoids.nlnih.gov
Co-culture models, involving the simultaneous culture of cancer cells with other cell types found in the TME like immune cells and fibroblasts, allow for the investigation of intricate cellular interactions that influence treatment response. nih.govresearchgate.netmdpi.comhuborganoids.nl Organoids, which are 3D cell clusters derived from patient tumors or stem cells, can mimic the structure and key features of original tumors, including their heterogeneity. nih.govresearchgate.netmdpi.com Co-culture of cancer organoids with immune cells or fibroblasts enables the study of tumor-immune interactions and the assessment of immune activation in a more physiologically relevant context than 2D systems. nih.govresearchgate.netmdpi.comhuborganoids.nlnih.gov These advanced models are crucial for evaluating the impact of this compound + RT on the complex cellular ecosystem within a tumor and for predicting potential responses in a human-relevant system, although they still have limitations in fully modeling aspects like immune infiltration and vascularization. researchgate.netmdpi.com
Comprehensive Preclinical Immunophenotyping and Omics Analysis
Understanding the immunomodulatory effects of this compound + RT requires comprehensive analysis of the immune landscape within the tumor and the molecular changes induced in cancer cells. Advanced techniques in immunophenotyping and omics analysis provide detailed insights into these processes.
Single-Cell Resolution Immunological Profiling in Tumor Microenvironment
Single-cell RNA sequencing (scRNAseq) is employed to analyze the tumor immune microenvironment at single-cell resolution following this compound + RT. nih.govnih.govdntb.gov.uajci.org This allows for the detailed characterization of immune cell populations, their activation states, and the identification of changes in gene expression profiles within individual cells in the TME. nih.govnih.govjci.org Studies using scRNAseq in murine models have shown that this compound combined with proton RT and anti-PD1 treatment leads to greater infiltration of antitumor lymphocytes into irradiated tumors and modulates the composition of immune cells in both irradiated and unirradiated tumors, including increased NKT cells, CD4 T cells, and B cells, and fewer Tregs. nih.govnih.gov This level of detail provided by single-cell analysis is essential for dissecting the specific immune responses triggered by this compound + RT and its combinations.
Transcriptomic and Proteomic Analysis of this compound-Induced Cellular Changes
Transcriptomic analysis, often using RNA sequencing or immune profiling panels, is used to investigate changes in gene expression in cancer cells and the TME following this compound + RT. aacrjournals.orgresearchgate.netnih.govjci.orgnih.govnih.gov These studies have shown that this compound + RT can upregulate the activities of various antitumor immune pathways and modulate immune-related gene expression. nih.govnih.govnih.gov For instance, this compound + RT has been shown to stimulate higher expression of genes like IFN-γ, GzmB, and Nkg7 in lymphocytes and increase tumor necrosis factor alpha expression. nih.gov Transcriptomic analysis also provides insights into the activation of pathways such as the cGAS-STING pathway, which is enhanced by this compound-induced DNA damage. aacrjournals.orgaacrjournals.orgresearchgate.net
Proteomic analysis complements transcriptomic data by providing information on protein levels and modifications within cells. aacrjournals.orgresearchgate.netnih.govnanobiotix.comfirstwordpharma.com While less detailed information is readily available on comprehensive proteomic analysis specifically on this compound-induced cellular changes compared to transcriptomics or immunopeptidomics in the provided sources, general proteomic techniques can delineate changes in protein abundance and modifications that occur in response to treatment and cellular processes. biorxiv.orgmdpi.comfrontiersin.orgelifesciences.org Studies have indicated that this compound + RT can impact mitochondrial gene expression and induce lysosomal membrane permeabilization, leading to changes in lipid peroxidation, which would likely be reflected in proteomic profiles. aacrjournals.org Further detailed proteomic studies are needed to fully characterize the protein-level alterations induced by this compound + RT.
Immunopeptidome Characterization in Response to this compound Activation
Characterization of the immunopeptidome, the collection of peptides presented on MHC class I and class II molecules, is critical for understanding how cancer cells are recognized by the immune system. Research indicates that this compound activated by RT enhances immunopeptidome presentation and modulates the profile of MHC-I-loaded peptides on cancer cells. aacrjournals.orgaacrjournals.orgresearchgate.netnih.govnanobiotix.comfirstwordpharma.comfrontiersin.orgnih.gov This modulation of the immunopeptidome is considered a key mechanism by which this compound + RT promotes antitumor immunity and enhances the recognition and destruction of cancer cells by immune cells, particularly CD8+ cytotoxic T lymphocytes. aacrjournals.orgaacrjournals.orgresearchgate.netnih.govnanobiotix.com Analysis of the immunopeptidome provides direct evidence of altered antigen presentation, highlighting a crucial link between the physical effects of this compound + RT and the subsequent adaptive immune response.
Theoretical and Computational Modeling of this compound Interactions
Theoretical and computational modeling play a crucial role in understanding and predicting the behavior of nanoparticles like this compound within complex biological systems and their interactions with radiation. These approaches aim to optimize nanoparticle design and application in cancer therapy.
Monte Carlo Simulations for Local Radiation Dose Enhancement
Monte Carlo simulations are a common method used to model the transport of particles in matter, including the interaction of ionizing radiation with nanoparticles and biological tissues nih.govresearchgate.net. These simulations are employed to theoretically calculate the dose enhancement effect of nanoparticles.
For this compound, Monte Carlo calculations based on a "local model" simulation have shown a significant dose enhancement of radiation to tumor cells. One study indicated an approximately nine-fold increase in radiation dose enhancement within tumor cells when this compound nanoparticles were exposed to high-energy photons, compared to water nanobiotix.comnanobiotix.com. This local energy deposition is a key aspect of this compound's mechanism, designed to maximize damage to cancer cells while sparing healthy tissue nanobiotix.comnanobiotix.com.
Classical theoretical scenarios using "global model" simulations, which assume uniform nanoparticle dispersion, may not accurately reflect the reality of nanoparticle distribution within tumors nanobiotix.com. The anisotropic distribution and clustering of nanoparticles at the cellular and subcellular levels observed in tumor models highlight the importance of using models that account for these spatial variations nanobiotix.comnanobiotix.com. Studies incorporating basic in vitro experimental data on nanoparticle cellular biodistribution into computational ranking methods have shown improved predictability of in vitro radiosensitizing effects nih.gov.
Predictive Algorithms for Nanoparticle Distribution and Activity in Complex Biological Systems
Predictive algorithms are being developed to forecast nanoparticle behavior, including their distribution and activity within complex biological systems. These algorithms can help in understanding factors influencing nanoparticle uptake, accumulation, and persistence in tumors.
Research indicates that this compound nanoparticles are taken up by cells in a concentration-dependent manner and form clusters in the cytoplasm nih.gov. Differential nanoparticle uptake has been observed between different cancer cell lines, such as epithelial, mesenchymal, and glioblastoma cells nih.gov. Beyond a certain concentration and clustering level, the radioenhancement effect of this compound could potentially be estimated based on the radiation dose and the intrinsic radiosensitivity of the cancer cell lines nih.gov. This suggests the possibility of developing predictive models that integrate nanoparticle characteristics, cellular properties, and radiation parameters to forecast therapeutic outcomes.
Emerging Concepts in Nanomedicine for Radio-Oncology
The field of nanomedicine is continuously evolving, bringing new concepts to enhance radio-oncology. This compound fits within this landscape as a radiosensitizer, and ongoing research explores its potential in novel therapeutic strategies, including combinations with immunotherapy and the application of artificial intelligence in design and optimization.
Rational Design Principles for Next-Generation Radiosensitizers
Rational design principles for next-generation radiosensitizers focus on creating nanoparticles with tailored properties to improve the efficacy and safety of radiation therapy. This involves considering factors such as nanoparticle composition, size, shape, surface charge, and their interaction with the tumor microenvironment.
This compound, composed of functionalized hafnium oxide nanoparticles, exemplifies a rationally designed radioenhancer mdpi.comnih.gov. Hafnium oxide was chosen for its high electron density structure and inert behavior in biological media, which are crucial for efficient energy deposition upon irradiation and minimizing potential health hazards nanobiotix.com. The functionalization with phosphate (B84403) groups contributes to its surface charge and interaction with biological entities mdpi.comnanobiotix.com.
Ideal "smart" nanoparticles for radiation dose enhancement are envisioned to have properties such as tumor targeting, marginal systemic toxicity, improved radiation efficacy with reduced energy delivery, and reduced side effects on healthy tissues nih.gov. While this compound is administered intratumorally, its design principles align with the goal of enhancing tumor cell killing locally.
Beyond this compound, research into rational design includes exploring other high-Z metal and metal oxide nanoparticles, as well as novel materials like drug-loadable metal-organic frameworks (MOFs) that can generate reactive oxygen species (ROS) during irradiation, offering prospects for combination treatments rsc.orgrsc.org.
Exploration of this compound in Novel Preclinical Therapeutic Scenarios
Preclinical studies are essential for exploring the potential of this compound in new therapeutic combinations and against different cancer types. These studies provide data on the efficacy and mechanisms of action in controlled laboratory settings.
Preclinical data suggest that radiotherapy-activated this compound can trigger a local and systemic anti-tumor immune response and may help overcome resistance to anti-PD-1 immunotherapy ascopubs.orgnih.gov. Studies in murine models of metastatic lung cancer resistant to anti-PD-1 therapy have shown that this compound combined with localized radiation significantly enhanced the control of both irradiated primary tumors and unirradiated distant tumors, extending survival researchgate.net. This combination was observed to promote anti-tumor responses at both molecular and cellular levels and generate long-term anti-tumor immune memory businesswire.com. This compound + RT has been shown to facilitate the infiltration of CD8+ T cells into abscopal tumors and elevate the expression of genes favoring tumor killing researchgate.net.
This compound's mechanism, being primarily physical, suggests its potential applicability across various solid tumor types that can be treated with radiotherapy researchgate.net. Preclinical studies have demonstrated its anti-tumor capacity in a range of human cancer models nih.gov.
Potential for AI-Driven Nanoparticle Design and Optimization in Oncology
Artificial intelligence (AI), including machine learning and deep learning, is increasingly being explored for its potential to accelerate and optimize the design and application of nanoparticles in oncology.
AI algorithms can be instrumental in the rational design of nanocarriers by predicting optimal characteristics such as size, shape, surface charge, and functionalization to maximize therapeutic efficacy and minimize toxicity nih.gov. AI can also be used to optimize drug-loading capacities and release kinetics, tailoring nanoparticles for specific tumor microenvironments nih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 159422 |
Interactive Data Table Example (Illustrative - based on dose enhancement findings):
| Simulation Model | Radiation Source | Approximate Dose Enhancement (vs. water) | Reference |
| Local Model | High-energy photons | ~9-fold | nanobiotix.comnanobiotix.com |
Q & A
Q. What is the primary mechanism by which NBTXR3 enhances radiotherapy efficacy in solid tumors?
this compound, a functionalized hafnium oxide nanoparticle, amplifies radiotherapy (RT) effects through physical energy absorption. Upon intratumoral injection, it localizes within cancer cells and persists in tumors throughout RT . When activated by RT, this compound increases ionizing energy deposition, leading to elevated DNA damage and apoptotic signaling compared to RT alone. Preclinical studies demonstrate a dose-dependent increase in clonogenic cell death at ≥2 Gy, with no systemic toxicity observed .
Q. Which experimental models are most validated for studying this compound's radioenhancement properties?
Preclinical studies utilize murine models (e.g., lung, head and neck, sarcoma) and human cancer cell lines (e.g., HNSCC, STS) to evaluate this compound. Key methodologies include:
Q. How is intratumoral injection of this compound standardized across clinical trials?
Injection protocols involve ultrasound/CT-guided delivery to ensure homogeneous dispersion within tumors. Phase I trials confirm nanoparticle retention for ≥7 weeks post-injection, with no leakage into surrounding tissues . Dose escalation studies (e.g., 5–22% tumor volume) correlate higher this compound concentrations with improved pathological complete response (pCR) rates in soft tissue sarcoma .
Advanced Research Questions
Q. How does this compound modulate the tumor immune microenvironment beyond radioenhancement?
RT-activated this compound induces immunogenic cell death (ICD), releasing DAMPs (e.g., ATP, HMGB1) that activate dendritic cells and CD8+ T-cells . Preclinical data show synergistic effects with anti-PD1 therapy, reversing checkpoint inhibitor resistance in lung cancer models. Mechanistically, this compound promotes:
- cGAS-STING pathway activation via cytosolic DNA release from damaged nuclei .
- Immunopeptidome expansion , enhancing antigen presentation .
- Abscopal effects in distant, non-irradiated tumors, mediated by systemic immune activation .
Q. What methodological approaches resolve contradictions in this compound retention and biodistribution data?
Discrepancies in nanoparticle persistence (e.g., lysosomal accumulation vs. extracellular retention) are addressed via:
Q. How can researchers optimize this compound combination therapies with chemotherapy or immunotherapy?
Phase I trials (e.g., Study 1100, NCT03589339) employ:
- Sequential dosing : this compound + RT followed by anti-PD1 (nivolumab/pembrolizumab) .
- Endpoint stratification : Tumor growth delay, abscopal response rates, and survival (mPFS: 16.9 months in HNSCC) .
- Mechanistic synergy : Cisplatin + this compound + RT enhances lipid peroxidation and mitochondrial dysfunction, amplifying cytotoxicity .
Data Contradictions and Methodological Recommendations
Q. Why do preclinical and clinical outcomes diverge in this compound's immunomodulatory effects?
While preclinical models show robust abscopal responses, clinical trials report variable immune activation. This may reflect:
- Tumor heterogeneity : Differences in baseline immune infiltration (e.g., "cold" vs. "hot" tumors) .
- RT dose/fractionation : Higher single-dose RT (e.g., SBRT) enhances ICD compared to fractionated regimens .
- Methodological bias : Preferential use of immunocompetent murine models vs. humanized systems .
Q. What statistical frameworks are critical for analyzing this compound's long-term safety profile?
Longitudinal studies (e.g., phase I/II trials) utilize:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
